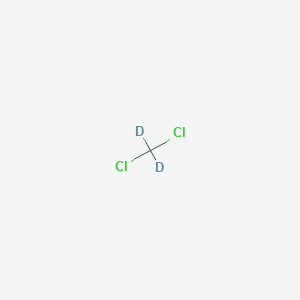

Dichloromethane-d2

Overview

Description

Dichloromethane-d2 (CD₂Cl₂), also known as deuterated dichloromethane, is a stable isotopologue of dichloromethane (CH₂Cl₂) where two hydrogen atoms are replaced with deuterium (²H or D). This substitution significantly alters its nuclear magnetic resonance (NMR) properties, making it indispensable in spectroscopy for solvent suppression and precise structural analysis . Key properties include:

- Molecular formula: CD₂Cl₂

- Average molecular mass: 86.939 g/mol (vs. 84.93 g/mol for CH₂Cl₂)

- CAS No.: 1665-00-5

- Boiling point: 40°C (lit.), similar to non-deuterated dichloromethane

- Primary use: High-purity NMR solvent to avoid proton interference in organic and organometallic compound analysis .

This compound is also employed in drug development as a quantitative tracer, leveraging deuterium’s kinetic isotope effects to study metabolic pathways .

Preparation Methods

Phase-Transfer Catalysis: A Modern Industrial Standard

The most economically viable and scalable method for synthesizing CD₂Cl₂ involves phase-transfer catalysis (PTC) under alkaline deuterium exchange conditions . This approach leverages a two-phase system comprising methylene chloride (CH₂Cl₂) and a deuterium-enriched aqueous phase.

Reaction Mechanism and Conditions

The process involves contacting CH₂Cl₂ with a concentrated aqueous solution of sodium deuteroxide (NaOD) or potassium deuteroxide (KOD) in the presence of a phase-transfer catalyst, typically a quaternary ammonium salt such as methyltricaprylylammonium chloride (Aliquat 336). The catalyst facilitates the transfer of OD⁻ ions from the aqueous phase to the organic phase, enabling hydrogen-deuterium (H/D) exchange at the methylene group . The general reaction is:

2\text{Cl}2 + \text{D}2\text{O} \xrightarrow{\text{PTC, NaOD}} \text{CD}2\text{Cl}2 + \text{H}2\text{O}

Key parameters include:

-

Catalyst selection : Aliquat 336 (methyltricaprylylammonium chloride) achieves higher deuteration efficiency compared to bromide or hydrogen sulfate analogs due to improved ion-pair partitioning .

-

Base concentration : Saturated or supersaturated NaOD solutions maximize OD⁻ availability, driving equilibrium toward CD₂Cl₂ formation.

-

Recycling : Multiple reaction cycles are employed to achieve >99% deuteration. For example, two sequential reactions with fresh D₂O and NaOD yield 93.12% D content .

Industrial-Scale Workflow

A representative large-scale synthesis involves:

-

Deuterium exchange : CH₂Cl₂ (29.00 g, 0.34 mol) is mixed with D₂O (16.70 g, 0.84 mol), Na₂O (10.33 g, 0.16 mol), and Aliquat 336 (0.55 g, 0.0014 mol) under argon for 30 hours at room temperature .

-

Phase separation : The organic layer (CD₂Cl₂) is decanted and distilled to remove residual water, yielding 21.50 g of product with a boiling point of 38.8°C .

-

D₂O recovery : The aqueous phase is distilled to reclaim D₂O, reducing raw material costs by up to 40% .

Historical Methods and Their Limitations

Prior to the development of PTC, several methods were explored, though they suffered from poor yields, high costs, or impractical scalability.

Atkinson et al. Homogeneous Exchange (1970)

Atkinson’s method utilized dimethyl sulfoxide (DMSO) as a cosolvent to homogenize CH₂Cl₂ and D₂O/NaOD mixtures . Refluxing for 24 hours achieved only 33% deuteration, requiring three cycles to reach 42% D content. Drawbacks included:

-

DMSO dependency : No exchange occurred without DMSO.

-

Low efficiency : Each recycle increased deuteration by <10%, making >90% D content unachievable .

Myers-Shimanouchi Zinc Reduction (1952)

This method involved reducing CDCl₃ with zinc dust in deuterated acetic acid (CH₃CO₂D) :

3 + \text{Zn} \xrightarrow{\text{CH}3\text{CO}2\text{D}} \text{CD}2\text{Cl}2 + \text{ZnCl}2

However, side reactions destroyed >50% of CDCl₃, resulting in yields below 30%. The high cost of CDCl₃ rendered this method economically unfeasible .

Leitch et al. PCl₅ Method (1953)

Leitch’s approach reacted deuterated formaldehyde (CD₂O) with phosphorus pentachloride :

2\text{O} + \text{PCl}5 \rightarrow \text{CD}2\text{Cl}2 + \text{POCl}_3

While effective in small-scale laboratory settings, CD₂O’s exorbitant cost and instability limited industrial applicability .

Optimization of Phase-Transfer Catalysis

Catalyst Screening

The counterion of quaternary ammonium catalysts significantly impacts reaction rates. Hydrogen sulfate variants (e.g., tetrabutylammonium hydrogen sulfate) exhibit 10-fold higher activity than bromide analogs due to enhanced phase-transfer efficiency .

Temperature and Time Dependence

-

Room temperature : Reactions proceed optimally at 20–25°C, avoiding thermal decomposition of CD₂Cl₂.

-

Extended durations : A 41-hour reaction with Aliquat 336 achieves 93.12% deuteration, matching theoretical equilibrium .

Solvent-Free Operation

Unlike Atkinson’s method, PTC requires no cosolvents, simplifying product isolation and reducing waste .

Comparative Analysis of CD₂Cl₂ Synthesis Methods

| Method | Reactants | Catalyst | Yield | D Content | Cost (Relative) |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | CH₂Cl₂, D₂O, NaOD | Aliquat 336 | 85–95% | >99% | Low |

| Atkinson et al. | CH₂Cl₂, D₂O, NaOD, DMSO | None | 40–45% | 42% | Moderate |

| Myers-Shimanouchi | CDCl₃, Zn, CH₃CO₂D | None | <30% | 95–98% | High |

| Leitch et al. | CD₂O, PCl₅ | None | 60–70% | >99% | Prohibitive |

Industrial-Scale Considerations

Cost Management

-

D₂O recycling : Distillation of aqueous phases recovers >75% of initial D₂O, reducing deuterium costs .

-

Catalyst reuse : Aliquat 336 remains active for 3–4 cycles before requiring replacement.

Purity and Applications

Chemical Reactions Analysis

Acid-Base Reactions

CD₂Cl₂ participates in protonation/deprotonation equilibria. Thermodynamic data from gas-phase studies ( ):

Reaction :

| Parameter | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Δ<sub>r</sub>H° | 1572 ± 9.2 | G+TS | |

| Δ<sub>r</sub>G° | 1540 ± 8.4 | IMRE |

The reaction is exothermic and spontaneous under standard conditions, with kinetic isotope effects (KIEs) influencing deuterium retention in intermediates.

Thermal Decomposition

At elevated temperatures (>120°C), CD₂Cl₂ decomposes into hazardous products ( ):

| Decomposition Product | Conditions | Hazard Profile |

|---|---|---|

| CO/CO₂ | Oxidative pyrolysis | Toxic, asphyxiant |

| DCl (deuterated HCl) | Hydrolysis with moisture | Corrosive |

| Phosgene (COCl₂) | Incomplete combustion | Highly toxic |

Thermal stability is comparable to CH₂Cl₂, with no significant isotopic effects on decomposition pathways.

Reactivity with Metals and Bases

CD₂Cl₂ reacts vigorously with alkali metals and strong bases ( ):

Example Reaction with Sodium :

| Risk Factor | Mitigation Strategy |

|---|---|

| Explosive gas release | Use inert atmosphere |

| Exothermic reaction | Temperature-controlled setup |

Reactions with aqueous bases (e.g., NaOH) yield deuterated formaldehyde derivatives under controlled conditions ( ).

Oxidation Reactions

CD₂Cl₂ resists oxidation under ambient conditions but reacts with strong oxidizers:

Reaction with Ozone :

| Oxidizing Agent | Product Profile |

|---|---|

| O₃ | Phosgene, deuterated water |

| KMnO₄ (acidic) | CO₂, Cl⁻ ions |

Oxidation kinetics are slower than CH₂Cl₂ due to deuterium’s mass effect ( ).

Table 1: Thermodynamic Parameters for Protonation ( )

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Δ<sub>r</sub>G° (kJ/mol) |

|---|---|---|

| CHCl₂⁻ + H⁺ → CH₂Cl₂ | 1572 ± 9.2 | 1540 ± 8.4 |

Table 2: Hazardous Decomposition Products ( )

| Condition | Primary Products | Secondary Products |

|---|---|---|

| Pyrolysis (>120°C) | CO, DCl | Phosgene |

| Hydrolysis | DCl, CO₂ | – |

Scientific Research Applications

NMR Spectroscopy

Dichloromethane-d2 is primarily employed as a solvent in NMR spectroscopy due to its ability to provide high-quality spectra with minimal interference. The deuterated nature of the solvent reduces background signals, allowing for clearer analysis of organic compounds.

Key Properties for NMR Applications:

- Deuteration Degree: Typically ≥ 99.5% to ensure minimal proton interference.

- Chemical Compatibility: Effective for a wide range of organic compounds, making it suitable for diverse chemical analyses.

- Volatility and Solubility: Its low boiling point allows for easy evaporation post-analysis, facilitating sample recovery.

| Property | Value |

|---|---|

| Chemical Formula | CD₂Cl₂ |

| Molar Mass | 86.95 g/mol |

| Boiling Point | 39.6 °C |

| Deuteration Degree | ≥ 99.5% |

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized in drug formulation and development processes. Its properties as a solvent are crucial for the extraction and purification of active pharmaceutical ingredients (APIs).

Applications in Pharmaceuticals:

- Extraction Processes: Used for extracting compounds from plant materials or other sources.

- Solvent for Reactions: Serves as a solvent in various chemical reactions during drug synthesis.

- Stability Studies: Employed in stability testing of formulations to assess the impact of solvents on drug integrity.

Environmental Studies

This compound is also significant in environmental chemistry, particularly in studies involving the detection and quantification of pollutants.

Environmental Applications:

- Trace Analysis: Utilized in gas chromatography-mass spectrometry (GC-MS) for detecting trace levels of organic pollutants.

- Pollutant Behavior Studies: Helps in understanding the behavior and degradation pathways of chlorinated solvents in environmental matrices.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

-

Case Study 1: NMR Analysis of Organic Compounds

A study demonstrated that using this compound allowed researchers to identify complex organic structures with high precision due to reduced spectral noise, leading to better structural elucidation. -

Case Study 2: Pharmaceutical Solvent Efficacy

Research indicated that formulations using this compound exhibited improved solubility profiles for certain APIs compared to traditional solvents, enhancing bioavailability. -

Case Study 3: Environmental Monitoring

An investigation into groundwater contamination utilized this compound as an internal standard in GC-MS analysis, improving the accuracy of pollutant quantification.

Mechanism of Action

The mechanism of action of dichloromethane-d2 is primarily related to its role as a solvent. In NMR spectroscopy, it dissolves the sample and provides a deuterium signal that does not interfere with the proton signals of the sample. This allows for clearer and more accurate analysis of the sample’s structure . In chemical reactions, this compound acts as a medium that facilitates the interaction of reactants, thereby influencing the reaction rate and outcome .

Comparison with Similar Compounds

Comparison with Dichloromethane (CH₂Cl₂)

Structural and Physical Properties

Comparison with Other Deuterated Solvents

Chloroform-d (CDCl₃)

Deuterated Methanol (CD₃OD)

- Polarity: Methanol-d4 is more polar than CD₂Cl₂, limiting compatibility with hydrophobic analytes.

- NMR utility : CD₂Cl₂ avoids proton exchange issues common in alcohol-based deuterated solvents .

Comparison with Structurally Similar Chlorinated Compounds

1,2-Dichloroethane (ClCH₂CH₂Cl)

Chloromethane (CH₃Cl)

Biological Activity

Dichloromethane-d2 (DCM-d2), a deuterated form of dichloromethane, is widely utilized in various fields, including organic synthesis and analytical chemistry. Its biological activity has garnered attention due to its potential implications in toxicology and pharmacology. This article reviews the biological activity of DCM-d2, focusing on its cytotoxic effects, metabolic pathways, and associated health risks based on diverse research findings.

Dichloromethane (DCM), chemically represented as CH₂Cl₂, is a colorless, volatile liquid with a sweet odor. The deuterated variant, DCM-d2 (CD₂Cl₂), features two deuterium atoms replacing the hydrogen atoms in the molecular structure. This modification aids in tracing and analyzing metabolic pathways in biological systems.

Cytotoxicity and Apoptosis Induction

Research indicates that DCM exhibits significant cytotoxic effects on various cell lines. A study investigating the extracts of Scrophularia oxysepala demonstrated that DCM extracts induced apoptosis in MCF-7 human breast cancer cells. The half-maximal inhibitory concentration (IC50) values for DCM extracts were significantly lower than those for methanol extracts, indicating higher cytotoxic potency:

| Extract Type | IC50 (µg/ml) at 12 hrs | IC50 (µg/ml) at 24 hrs | IC50 (µg/ml) at 48 hrs |

|---|---|---|---|

| Dichloromethane | 57.5 | 22.7 | 19.8 |

| Methanol | >400 | 180.5 | 100 |

The study reported that DCM extract-treated cells exhibited a higher rate of apoptosis (76%) compared to methanol extract-treated cells (66%) after 24 hours of exposure . This suggests that DCM may serve as a promising candidate for anticancer therapies.

The cytotoxic effects of DCM are primarily attributed to its ability to induce apoptosis through various mechanisms, including DNA fragmentation and disruption of mitochondrial function. The TUNEL assay confirmed the presence of nucleosomal DNA fragments in treated cells, indicating late-stage apoptosis . Furthermore, the involvement of reactive intermediates formed during metabolism, such as formaldehyde, has been implicated in its toxicological profile .

Metabolic Pathways

Dichloromethane is metabolized primarily via two pathways:

- Cytochrome P450 Pathway : This pathway predominantly operates at lower exposure concentrations and leads to the formation of carbon monoxide.

- Glutathione Conjugation Pathway : This pathway results in the conjugation of DCM to glutathione, producing reactive intermediates that can cause cellular damage .

Health Risks and Epidemiological Studies

Case Studies

Several case studies have documented fatalities related to DCM exposure, emphasizing its potential neurotoxic effects at high concentrations. Acute exposure has been associated with neurological deficits, including impaired memory and decreased motor activity . These findings underscore the need for caution when handling this compound in both industrial and laboratory settings.

Q & A

Basic Research Questions

Q. How is dichloromethane-d₂ synthesized, and what are the critical purity considerations for NMR applications?

Dichloromethane-d₂ is typically synthesized via deuteration of dichloromethane using deuterium oxide (D₂O) or catalytic exchange methods. Isotopic purity (>99.8% D) is critical to minimize proton interference in NMR spectra. Researchers must verify purity via mass spectrometry and ¹H NMR (absence of residual CH₂Cl₂ peaks at ~5.3 ppm) . For NMR experiments, ensure solvent stabilization with TMS (tetramethylsilane) at 0.1% (v/v) to maintain spectral reproducibility .

Q. What experimental precautions are necessary when handling dichloromethane-d₂ in low-temperature NMR studies?

At temperatures below −80°C, CD₂Cl₂ forms a glassy matrix, requiring careful sample preparation to avoid phase separation. Use high-purity deuterated solvents to prevent impurities from broadening signals. Example protocol: Cool samples gradually (1°C/min) to −80°C in a sealed NMR tube, and integrate ¹H/¹³C signals to quantify conformational populations (e.g., cis/trans isomer ratios in cyclohexylamines) .

Q. How does isotopic substitution (D vs. H) affect the chemical shift and coupling constants in NMR spectra?

Deuterium substitution reduces splitting in ¹H NMR due to the lower spin quantum number (I=1 for D vs. I=½ for H). For CD₂Cl₂, this eliminates splitting from adjacent protons, simplifying multiplet patterns. However, researchers must account for isotopic shifts (e.g., ¹³C signals for CD₂Cl₂ appear ~0.3 ppm upfield compared to CH₂Cl₂) .

Advanced Research Questions

Q. How to resolve contradictions between Raman and NMR spectral data for CD₂Cl₂ in gas-phase studies?

Discrepancies arise from differences in vibrational (Raman) and magnetic (NMR) environments. Gas-phase Raman spectra of CD₂Cl₂ show asymmetric stretching modes at 698 cm⁻¹ (C–Cl) and 2250 cm⁻¹ (C–D), while NMR detects dynamic averaging of molecular conformers. To reconcile data, combine temperature-dependent NMR (e.g., −80°C to 25°C) with DFT calculations of vibrational modes .

Q. What methodological strategies optimize CD₂Cl₂ use in constrained molecular mechanics studies of macrolides?

For 3D structural analysis (e.g., erythromycin derivatives), dissolve compounds in CD₂Cl₂ with 0.1% TMS. Use NOESY and ROESY experiments to detect nuclear Overhauser effects (NOEs) between protons <5 Å apart. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance NOE signals in flexible regions .

Q. How does isotopic purity (D/H ratio) impact solvent effects in photophysical studies of TADF molecules?

Residual protons in CD₂Cl₂ (~0.2% H) can quench delayed fluorescence via vibronic coupling. For TADF studies (e.g., IDPXZ), use ultrahigh-purity CD₂Cl₂ (99.9 atom% D) and validate purity via TOF-MS. Compare emission lifetimes in CD₂Cl₂ vs. CH₂Cl₂ to isolate isotopic effects .

Q. What are the limitations of CD₂Cl₂ in studying hyperconjugative interactions in halogenated amines?

CD₂Cl₂’s low dielectric constant (ε=8.9) may underestimate hyperconjugation effects compared to polar solvents (e.g., DMSO-d₆). To validate, cross-reference NMR-derived conformational equilibria (e.g., cis-2-chlorocyclohexylamine) with computational models (NBO analysis at the B3LYP/6-311++G** level) .

Q. Methodological Tables

Table 1: Key Spectral Properties of CD₂Cl₂

| Property | Value/Description | Reference |

|---|---|---|

| ¹H NMR (residual solvent) | δ 5.32 ppm (CH₂Cl₂, avoid in CD₂Cl₂) | |

| ¹³C NMR | δ 53.8 ppm (CD₂Cl₂) | |

| Raman (gas phase) | 698 cm⁻¹ (C–Cl), 2250 cm⁻¹ (C–D) | |

| Melting Point | −97°C |

Table 2: Comparative Solvent Effects in TADF Studies

| Solvent | ε (Dielectric Constant) | IDPXZ Lifetime (τ, ns) | Reference |

|---|---|---|---|

| CD₂Cl₂ | 8.9 | 120 ± 5 | |

| CH₂Cl₂ | 8.9 | 105 ± 3 | |

| DMSO-d₆ | 46.7 | 95 ± 2 |

Properties

IUPAC Name |

dichloro(dideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUJEATGCHHMB-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937204 | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a penetrating odor like ether; Hygroscopic; [NTP] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

353.1 [mmHg] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1665-00-5 | |

| Record name | Dichloromethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(2H2)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2H2)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.